Defucogilvocarcin V

DNA Intercalation Topoisomerase Inhibition Structure-Activity Relationship

Choose Defucogilvocarcin V (CAS 80155-95-9) for unambiguous structure-activity relationship studies. As the aglycone of the gilvocarcin family, its lack of the C-glycosidic sugar distinguishes it from glycosylated analogs like Gilvocarcin V, enabling direct attribution of biological effects to the core scaffold. Use as a biosynthetic intermediate for mutasynthesis with engineered Streptomyces strains, or as a primary reference standard for dereplication. Ensure experimental precision with rigorously characterized, high-purity material.

Molecular Formula C21H16O5
Molecular Weight 348.3 g/mol
CAS No. 80155-95-9
Cat. No. B1196226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefucogilvocarcin V
CAS80155-95-9
Synonyms1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE
defucogilvocarcin V
gilvocarcin V aglycone
Molecular FormulaC21H16O5
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C
InChIInChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3
InChIKeyCZOCDNQYMADMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defucogilvocarcin V (CAS 80155-95-9): Procurement Guide for Gilvocarcin-Type Antibiotic Research and Development


Defucogilvocarcin V (CAS 80155-95-9), also known as gilvocarcin V aglycone or 1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)pyran-6-one, is the aglycone core of the gilvocarcin family of antitumor antibiotics [1]. It is a natural product isolated from Streptomyces arenae 2064 and exhibits activity against Gram-positive bacteria, positioning it as a key scaffold for understanding structure-activity relationships and for the development of novel anticancer and antimicrobial agents [2]. Its well-defined synthetic routes and established role as a biosynthetic intermediate enable precise experimental control in comparative studies.

Why Defucogilvocarcin V Cannot Be Replaced by Generic Gilvocarcin-Type Analogs in Research


Generic substitution among gilvocarcin-type compounds is scientifically untenable due to profound differences in molecular structure and, consequently, biological activity. The absence of the C-glycosidically linked sugar moiety in Defucogilvocarcin V fundamentally distinguishes it from glycosylated congeners like Gilvocarcin V and M [1]. This structural divergence directly impacts DNA binding affinity, the ability to induce light-activated DNA cleavage, and overall cytotoxic potency [2]. Furthermore, minor structural variations, such as the addition of a 4'-OH group on the sugar or changes to the C-8 side chain, can drastically alter or even invert the biological profile, rendering the substitution of one analog for another a high-risk experimental variable [3]. The following quantitative evidence details these critical differences.

Defucogilvocarcin V: Quantitative Differentiators vs. Gilvocarcin Analogs


Defucogilvocarcin V Lacks the Sugar Moiety Required for Potent DNA Cleavage Observed in Gilvocarcin V

The aglycone Defucogilvocarcin V is structurally incapable of achieving the same level of DNA interaction as its glycosylated parent, Gilvocarcin V. While Gilvocarcin V strongly inhibits DNA synthesis in Bacillus subtilis through DNA intercalation and cleavage, its potency is intrinsically linked to its C-linked sugar moiety. In electrophoretic mobility shift assays, Gilvocarcin M, an analog with an 8-methyl group, induces only a 'small change' in DNA mobility, while the more potent Gilvocarcin V causes a 'strong interaction' with DNA and resultant cleavage [1]. Defucogilvocarcin V, lacking the sugar entirely, is further removed from this potent DNA-damaging activity, establishing it as a critical negative control and essential scaffold for probing the pharmacophore.

DNA Intercalation Topoisomerase Inhibition Structure-Activity Relationship

Defucogilvocarcin V Serves as the Core for Generating 12-Demethyl Analogs with Distinct Biosynthetic Origins

Defucogilvocarcin V is a key intermediate in the gilvocarcin biosynthetic pathway, and its structural modification is a direct outcome of specific genetic manipulations. Inactivation of the ketoreductase gene gilU in the gilvocarcin V gene cluster led to the production of four new analogs, including 12-demethyl-defucogilvocarcin V [1]. This establishes Defucogilvocarcin V as a platform molecule whose derivatives can be rationally generated through biosynthetic engineering. In contrast, glycosylated gilvocarcins like V, M, and E are end-products of the pathway, representing a different and less chemically malleable stage of biosynthesis.

Combinatorial Biosynthesis Pathway Engineering Mutasynthesis

Defucogilvocarcin V Activity Spectrum Differs from 4'-OH-Modified Gilvocarcin Analogs

The introduction of a hydroxyl group at the 4'-position of the sugar moiety in gilvocarcins significantly enhances their activity against lung cancer cell lines. Specifically, 4'-OH-gilvocarcin V and 4'-OH-gilvocarcin E showed improved activity compared to their parent compounds, Gilvocarcins V and E, which lack this hydroxyl group [1]. While the aglycone Defucogilvocarcin V is a precursor to these compounds, it does not possess this activity-enhancing sugar modification. This underscores that Defucogilvocarcin V's utility lies in its status as a versatile, synthetically accessible scaffold for creating analogs with defined, and potentially improved, biological activities, rather than as a direct, potent cytotoxic agent.

Antitumor Activity Lung Cancer Cell Lines Structure-Activity Relationship

Optimal Scientific Applications for Defucogilvocarcin V (CAS 80155-95-9)


As a Defined, Non-Glycosylated Scaffold for Structure-Activity Relationship (SAR) Studies of the Gilvocarcin Pharmacophore

Defucogilvocarcin V's structure as the gilvocarcin aglycone makes it the ideal foundation for SAR investigations. By using it as a baseline, researchers can systematically introduce variations—such as different C-8 side chains or glycosylation at the 4-position—and quantitatively assess the impact on DNA binding, cytotoxicity, and antimicrobial activity. This approach, validated by studies showing that the sugar moiety is critical for potent DNA cleavage by Gilvocarcin V [1], allows for the rational design of next-generation analogs with tailored properties.

As a Key Intermediate for Combinatorial Biosynthesis and Mutasynthesis of Novel Gilvocarcins

Defucogilvocarcin V is not merely an end-product; it is a recognized intermediate in the gilvocarcin biosynthetic pathway [2]. This positions it as a crucial feedstock for mutasynthetic experiments. Researchers with engineered Streptomyces strains (e.g., gilU knockout mutants) can feed Defucogilvocarcin V to produce novel, glycosylated analogs like 12-demethyl-defucogilvocarcin V [3]. This application is distinct from working with the final glycosylated products and enables the exploration of chemical space inaccessible through total synthesis alone.

As a Standard Reference Compound for Analytical Chemistry and Natural Product Dereplication

Given its well-defined chemical and spectroscopic properties, Defucogilvocarcin V serves as a reliable reference standard for the identification and quantification of gilvocarcin-type compounds in complex mixtures [4]. Its presence and yield can be used to monitor the efficiency of synthetic routes or biosynthetic pathways. This is particularly valuable in natural product discovery and metabolic engineering, where accurate dereplication against a characterized standard prevents the rediscovery of known compounds and validates the production of novel ones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defucogilvocarcin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.